molecular formula C13H17N3 B14358803 N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine CAS No. 90936-75-7

N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine

Katalognummer: B14358803
CAS-Nummer: 90936-75-7
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: VTDUOADHCKGBFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine is a compound that features a quinoline moiety attached to a propane-1,3-diamine backbone. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug development due to their ability to interact with various biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Quinolin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of quinoline derivatives with propane-1,3-diamine under specific conditions. One common method involves the use of quinoline-2-carbaldehyde, which reacts with propane-1,3-diamine in the presence of a reducing agent to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-[(Quinolin-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

90936-75-7

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

N'-(quinolin-2-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C13H17N3/c14-8-3-9-15-10-12-7-6-11-4-1-2-5-13(11)16-12/h1-2,4-7,15H,3,8-10,14H2

InChI-Schlüssel

VTDUOADHCKGBFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.